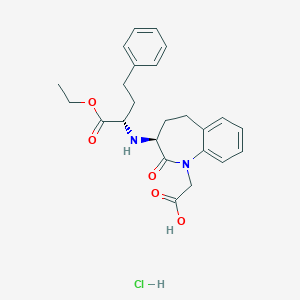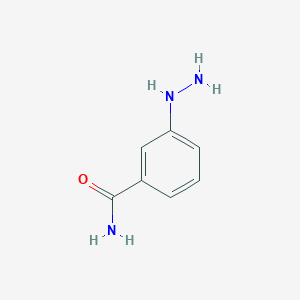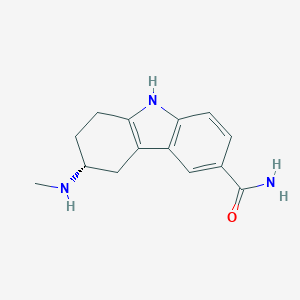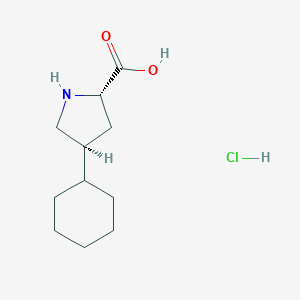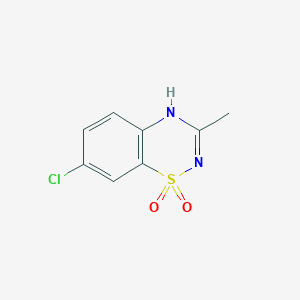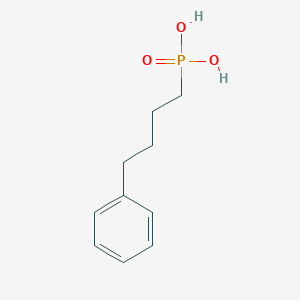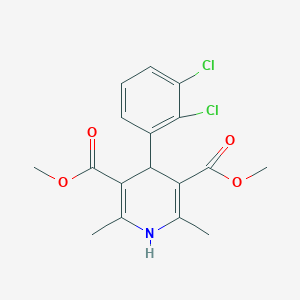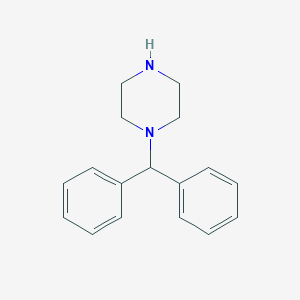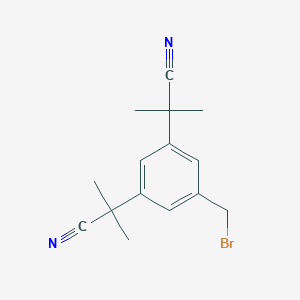
2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)
Vue d'ensemble
Description
“2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)” is a chemical compound. It is also known as 5-(Bromomethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile . It has a molecular formula of C15H17BrN2 and a molecular weight of 305.21 .
Molecular Structure Analysis
The molecular structure of “2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)” consists of a phenyl ring with a bromomethyl group at the 5-position and two 2-methylpropanenitrile groups attached at the 2 and 2’ positions .Applications De Recherche Scientifique
Molecular Structure Analysis
- The compound exhibits specific crystallographic properties, such as a twofold axis leading to disorder in the methyl group attached to the benzene ring. This has implications for its molecular structure analysis (Gomathi et al., 2019).
Impurity Characterization in Pharmaceuticals
- It has been identified as an impurity in pharmaceutical ingredients. Its isolation and characterization are crucial for ensuring the purity and safety of pharmaceutical products (Hiriyanna & Basavaiah, 2008).
Synthesis of Selective Ionophores
- Used in the synthesis of crownophanes, which are compounds that selectively complex with certain ions, like Ag+. This has potential applications in chemical sensing and separation processes (Kumar et al., 1998).
Derivative Synthesis for Crown Ethers
- Involved in the synthesis of monofunctional derivatives of crown ethers, which are useful in host-guest chemistry and molecular recognition studies (Gibson et al., 1997).
Ligand Synthesis for Metal Complexes
- Utilized in the synthesis of novel ligands for tetra-nuclear metal complexes, contributing to the understanding of thermal and magnetic properties of these complexes (Uysal, Er & Tahtaci, 2016).
Monomer Synthesis for Poly(amides) and Poly(esters)
- Acts as a precursor in the synthesis of silarylene-containing aliphatic compounds, which can be employed as monomers for creating various polymers (Terraza, Tagle & Lembach, 2010).
Polymer Synthesis
- Useful in synthesizing poly(p-phenylenes) with well-defined side chain polymers, which are significant in the development of new materials with specific properties (Cianga, Hepuzer & Yagcı, 2002).
Synthesis of Cyclic Alpha-amino Acid Derivatives
- Employed in the synthesis of constrained cyclic alpha-amino acid derivatives, which have applications in biochemistry and pharmaceuticals (Kotha & Brahmachary, 2000).
Binding Character Study in Calixarenes
- Used in the study of calixarenes, contributing to research in host-guest chemistry and molecular recognition (Kumar et al., 1999).
Analysis of Monomers for Conductive Polymers
- Analyzed as a monomer for the synthesis of polyphenylenevinylene, a conductive polymer, which is significant in the field of electronics and materials science (Sanford et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(bromomethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHGCDOJLOZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468018 | |
| Record name | 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | |
CAS RN |
120511-84-4 | |
| Record name | 5-(Bromomethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMOMETHYL ANASTROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS19A3U1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



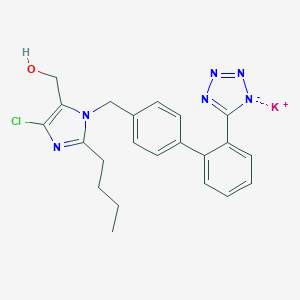
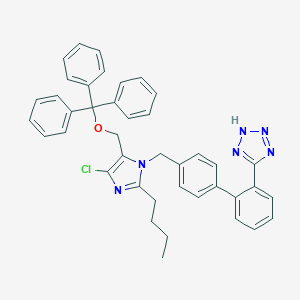
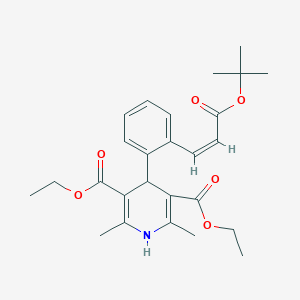
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
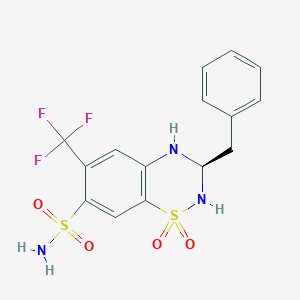
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)
